5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione
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Overview
Description
5-Benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrole derivative with an acylating agent followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts and controlled reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[3,4-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for conditions such as diabetes and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Pyrrolo[1,2-a]pyrazines: Known for their antibacterial and antiviral activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
1207176-19-9 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-benzyl-1,2,3,3a,6,7a-hexahydropyrrolo[3,4-c]pyridine-4,7-dione |
InChI |
InChI=1S/C14H16N2O2/c17-13-9-16(8-10-4-2-1-3-5-10)14(18)12-7-15-6-11(12)13/h1-5,11-12,15H,6-9H2 |
InChI Key |
MFUKKGNHRBPWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)C(=O)N(CC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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